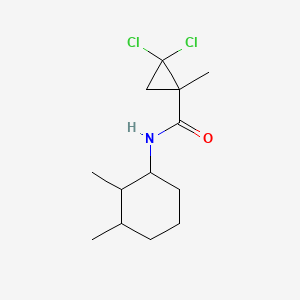
2,2-dichloro-N-(2,3-dimethylcyclohexyl)-1-methylcyclopropanecarboxamide
Descripción general
Descripción
2,2-dichloro-N-(2,3-dimethylcyclohexyl)-1-methylcyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-N-(2,3-dimethylcyclohexyl)-1-methylcyclopropanecarboxamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various cellular processes such as gene expression, cell signaling, and metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. For example, it has been found to increase the levels of acetylated histones, which are involved in regulating gene expression. It has also been shown to reduce the levels of carbonic anhydrase II, which plays a role in acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-dichloro-N-(2,3-dimethylcyclohexyl)-1-methylcyclopropanecarboxamide in lab experiments is its potential therapeutic applications in various diseases. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
Direcciones Futuras
There are several future directions for research on 2,2-dichloro-N-(2,3-dimethylcyclohexyl)-1-methylcyclopropanecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, research can be focused on developing more efficient synthesis methods and improving its pharmacokinetic properties for better drug delivery.
Aplicaciones Científicas De Investigación
2,2-dichloro-N-(2,3-dimethylcyclohexyl)-1-methylcyclopropanecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. It has been found to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, it has been shown to improve cognitive function by reducing the accumulation of amyloid-beta plaques. Additionally, it has been found to have anticonvulsant effects in animal models of epilepsy.
Propiedades
IUPAC Name |
2,2-dichloro-N-(2,3-dimethylcyclohexyl)-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21Cl2NO/c1-8-5-4-6-10(9(8)2)16-11(17)12(3)7-13(12,14)15/h8-10H,4-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNCDKRQFLAWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2(CC2(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B4691718.png)
![N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-(4-isopropoxyphenyl)acrylamide](/img/structure/B4691722.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4691729.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691749.png)
![8-methyl-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4691753.png)

![3-[(4-fluorobenzyl)oxy]benzamide](/img/structure/B4691770.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4691780.png)
![4-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4691791.png)

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B4691821.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[(2,6-dichlorobenzyl)thio]acetyl}piperazine](/img/structure/B4691826.png)
![2-fluoro-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4691829.png)